5,7-Dimethoxyquinolin-4-amine is a chemical compound belonging to the quinoline family, characterized by the presence of two methoxy groups at the 5 and 7 positions and an amine group at the 4 position. This compound is notable for its potential biological activities, particularly in cancer research, where it has been identified as a potent inhibitor of specific tyrosine kinases involved in tumor growth.
5,7-Dimethoxyquinolin-4-amine can be synthesized through various organic reactions involving quinoline derivatives. It is classified under heterocyclic compounds, specifically as a substituted quinoline, which is a bicyclic structure containing nitrogen. This classification highlights its relevance in medicinal chemistry and pharmacology.
The synthesis of 5,7-Dimethoxyquinolin-4-amine can be achieved through several methods:
The molecular formula of 5,7-Dimethoxyquinolin-4-amine is . Its structure consists of a quinoline core with methoxy substituents at positions 5 and 7 and an amine group at position 4. The compound exhibits planar geometry due to the aromatic nature of the quinoline ring.
5,7-Dimethoxyquinolin-4-amine participates in several chemical reactions:
The outcomes of these reactions depend on specific conditions such as temperature, solvent choice, and reaction time.
5,7-Dimethoxyquinolin-4-amine primarily targets the Epidermal Growth Factor Receptor (EGFR) and tyrosine kinase c-Met, both crucial in cancer cell signaling pathways.
The primary pathway affected is the HGF/c-Met signaling pathway, which plays a significant role in tumor growth and metastasis.
5,7-Dimethoxyquinolin-4-amine has significant potential in medicinal chemistry due to its anticancer properties. Its applications include:
The introduction of the primary amine group at the C4 position of the quinoline scaffold represents a critical functionalization step. 5,7-Dimethoxyquinolin-4-amine (CAS# 1249443-89-7) is typically synthesized via nucleophilic substitution using catalytic or stoichiometric amination strategies. A highly effective method involves reacting 4-chloro-6,7-dimethoxyquinoline with ammonia equivalents under optimized conditions. Research demonstrates that metal-catalyzed Buchwald-Hartwig amination provides superior regioselectivity and reduced side products compared to classical heating methods. When using substituted anilines (e.g., 2-phenyl-1H-benzo[d]imidazol-5-amine derivatives), Pd-catalyzed systems achieve >85% conversion in model reactions, though uncatalyzed thermal amination in refluxing isopropanol remains practical for bulk synthesis, yielding target compounds at 54–60% efficiency after crystallization [2] [4]. Key variables include:
Table 1: Comparative Amination Methods
Substrate | Conditions | Catalyst/Reagent | Yield (%) |
---|---|---|---|
4-Chloro-6,7-dimethoxyquinoline | Isopropanol, reflux, 5h | None | 54–60 [2] |
Halogenated quinolines | DMA, 100°C, 24h | Pd₂(dba)₃/XPhos | 82–88 [4] |
5-Nitro-2-phenylbenzimidazole | Ethanol/AcOH, reflux, 2h | Fe powder | 90 [2] |
Controlling methoxylation regiochemistry at C5 and C7 positions demands precise synthetic design. The 5,7-dimethoxy pattern is established before ring closure or via late-stage functionalization of quinoline intermediates. Directed ortho-metalation (DoM) strategies using directed metalating groups (DMGs) enable sequential methoxylation, though protecting group compatibility remains challenging. Alternatively, pre-functionalized building blocks like 3,4-dimethoxyaniline circumvent regioselectivity issues. For 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline synthesis (CAS# 190728-25-7), sodium tert-butoxide in dimethylacetamide (DMA) at 0–5°C followed by heating to 110°C drives O-arylation with 4-aminophenol at 90% yield and 99.7% HPLC purity. This avoids electrophilic aromatic substitution limitations [6] [8]. Critical considerations:
Palladium catalysis enables strategic C-C and C-N bond formations on the 5,7-dimethoxyquinolin-4-amine core. Suzuki-Miyaura couplings install aryl/heteroaryl groups at C2 or C8 positions when halogenated precursors are used. For N-functionalization, the C4-amino group undergoes Pd-catalyzed arylations or carbonylations to generate ureas and amides. A representative synthesis converts 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline to N-(2,3-dimethoxyphenyl)-N'-{4-[(quinolyl)oxy]phenyl}urea via triphosgene-mediated carbamoylation followed by Pd-catalyzed C-N coupling (100% yield after silica chromatography). This showcases the scaffold’s versatility for generating targeted kinase inhibitors [4] [8]. Optimization factors include:
Solvent polarity and reaction temperature critically impact yields and impurity profiles in multi-step sequences. For the SNAr amination step, high-dielectric solvents like dimethylacetamide (DMA) or N-methylpyrrolidone (NMP) enhance anion stability, enabling reactions at 100–110°C instead of 150°C required in low-polarity systems. However, protic solvents like isopropanol remain preferred for uncatalyzed aminations despite higher temperatures (reflux ~82°C), as they minimize dehalogenation byproducts. Temperature ramping protocols are essential: dropwise addition of sodium tert-butoxide in DMA at -5°C followed by gradual heating to 110°C achieves 90% yield in 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline synthesis versus 72% without controlled addition [2] [6] [8]. Key findings:
Crystallization engineering and chromatography are vital for isolating high-purity 5,7-dimethoxyquinolin-4-amine derivatives. Target compounds often form hydrochloride or malate salts to enhance crystallinity. In cabozantinib intermediate synthesis, anti-solvent crystallization using water added to DMA reaction mixtures provides 90% recovery of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline at 99.7% purity. For non-polar impurities, sequential washes with ethyl acetate/water (1:3) remove Pd residues below 10 ppm. When isolating free bases, mixed solvent systems (e.g., CH₂Cl₂/MeOH 10:1) during flash chromatography resolve regioisomeric impurities. Centrifugal partition chromatography further purifies labile analogs without silica-induced decomposition [1] [2] [6]. Critical protocols:
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0